molecular formula C9H10N4 B596841 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 1211586-78-5

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B596841
CAS No.: 1211586-78-5
M. Wt: 174.207
InChI Key: LSNQJRWJWMLSNS-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, multicomponent reactions, nucleophilic substitution reactions, and cyclization reactions are frequently employed . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be compared with other similar compounds in the naphthyridine family:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-4-6-3-7-5-12-2-1-8(7)13-9(6)11/h3,12H,1-2,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNQJRWJWMLSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(N=C21)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857016
Record name 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211586-78-5
Record name 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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